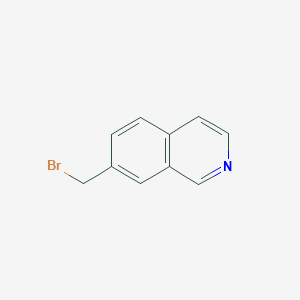

7-(Bromomethyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDCMOAXHCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622642 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-75-2 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(Bromomethyl)isoquinoline CAS number and properties

An In-Depth Technical Guide to 7-(Bromomethyl)isoquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical applications, empowering scientists to leverage its unique properties effectively.

Core Identity and Physicochemical Properties

A point of frequent ambiguity is the distinction between this compound and its hydrobromide salt. While the free base is the primary reactive species, the hydrobromide salt is often supplied commercially for its enhanced stability. It is crucial for experimental design to identify which form is being used, as the hydrobromide salt may require neutralization prior to reaction.

Two primary CAS numbers are associated with this reagent:

The following table summarizes the key quantitative data for both forms.

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 158654-75-2[1][2][3] | 1203372-02-4[4][5][6] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N[5][6] |

| Molecular Weight | 222.08 g/mol [1] | 302.99 g/mol [4][5] |

| Appearance | Off-white to slight yellow solid[3] | Brown solid[4] |

| Typical Purity | ≥95% - 99%[3] | ≥95% (HPLC)[4][5] |

| Storage Conditions | Store in a cool, dry, shaded area[3] | Store at 0-8 °C[4] |

Synthesis Strategy: Navigating Challenges to a Key Intermediate

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous alkaloids and synthetic drugs.[7][8] While general methods like the Bischler-Napieralski or Pictet-Spengler syntheses are well-established for the core ring system, the specific preparation of 7-bromoisoquinoline presents challenges.[9][10]

Traditional approaches, such as the Pomeranz-Fritsch reaction, are often plagued by low yields (~20%) and the formation of the 5-bromo isomer as a significant byproduct, which is difficult to separate.[11] This difficulty in selective synthesis contributes to the high cost of the reagent.[11]

A more modern and efficient approach, outlined in patent literature, utilizes a novel diazotization-bromination reaction conducted in a non-aqueous solvent. This method offers several advantages critical for industrial and laboratory-scale production:[11]

-

Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the decomposition of sensitive diazonium salts that can occur at higher temperatures in acidic aqueous media.

-

Simplified Workflow: Operating in a non-aqueous solvent simplifies the workup and purification process.

-

Avoidance of Strong Acids: The method eliminates the need for strong acids like HBr or HCl, which are typically used in classic Sandmeyer or Gattermann reactions.[11]

The general workflow for this improved synthesis is depicted below.

Reactivity and Core Applications in Drug Discovery

The utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group (-CH₂Br) is an excellent electrophile, making the compound a superb building block for introducing the "isoquinoline-7-methyl" moiety into a target molecule via nucleophilic substitution reactions.

This reactivity is the cornerstone of its application in medicinal chemistry and materials science.

Key Application Areas:

-

Intermediates for Pharmaceutical Agents: The isoquinoline nucleus is a core component of many biologically active compounds.[12][13][14] this compound serves as a critical intermediate for synthesizing derivatives with potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties.[4][9] Researchers leverage its structure to develop novel compounds targeting specific biological pathways, such as those involved in neurological disorders.[4]

-

Building Blocks for PROTACs and Protein Degraders: The compound is listed as a building block for protein degraders.[5] In the development of Proteolysis Targeting Chimeras (PROTACs), specific chemical linkers are required to connect a target-binding warhead to an E3 ligase ligand. The reactive handle on this compound makes it suitable for incorporation into these complex linker structures.

-

Fluorescent Probes and Imaging Agents: The fused aromatic system of isoquinoline provides a scaffold for creating fluorescent molecules.[4] By reacting this compound with other fluorophores or biomolecules, scientists can develop probes for real-time biological imaging and visualization of cellular processes.[4]

Experimental Protocol: N-Alkylation of a Heterocycle

To illustrate its practical use, this section provides a self-validating, detailed protocol for a representative nucleophilic substitution reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 7-((1H-imidazol-1-yl)methyl)isoquinoline.

Materials:

-

This compound hydrobromide

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reagent Preparation (Neutralization):

-

Step: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound hydrobromide (1.0 eq) in anhydrous DMF.

-

Causality: The HBr salt is used for stability. It must be neutralized to the free base in situ to prevent the nucleophile (imidazole) from being protonated and rendered non-reactive. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

-

Addition of Base and Nucleophile:

-

Step: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by imidazole (1.2 eq).

-

Causality: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr salt and any trace acid. It is largely insoluble in DMF, acting as a solid-phase base, which simplifies filtration later. A slight excess of the imidazole nucleophile ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution:

-

Step: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethyl compound is consumed.

-

Causality: The benzylic bromide is highly reactive, so the reaction typically proceeds efficiently at room temperature. TLC is a crucial in-process control to prevent the formation of side products from over-reaction or degradation.

-

-

Aqueous Workup (Quenching and Extraction):

-

Step: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Causality: This step quenches the reaction and removes the highly polar DMF solvent and inorganic salts into the aqueous phase. Ethyl acetate is a suitable solvent for extracting the less polar product.

-

-

Washing and Drying:

-

Step: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and removes the bulk of dissolved water. MgSO₄ is a neutral drying agent that efficiently removes residual water.

-

-

Purification:

-

Step: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

-

Causality: Evaporation removes the volatile solvent. Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted imidazole and any minor impurities.

-

Safety and Handling

Proper handling of this compound and its parent compound, 7-bromoisoquinoline, is essential. The primary hazards are related to irritation.

-

Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).[15][16][17] May cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or chemical goggles.

-

Use a laboratory coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[18]

-

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[6][17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

References

-

This compound hydrobromide, min 95%, 1 gram - CP Lab Safety. [Link]

-

Best price/ this compound CAS NO.158654-75-2 - LookChem. [Link]

-

7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem. [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

-

Preparation and Properties of Isoquinoline - SlideShare. [Link]

-

Isoquinoline - Wikipedia. [Link]

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google P

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. [Link]

-

7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Isoquinoline, 7-(bromomethyl)- (9CI) | 158654-75-2 [m.chemicalbook.com]

- 3. Best price/ this compound CAS NO.158654-75-2, CasNo.158654-75-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. capotchem.cn [capotchem.cn]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 7-(Bromomethyl)isoquinoline

This guide provides a comprehensive overview of the synthetic routes for preparing 7-(bromomethyl)isoquinoline, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document details validated protocols, explains the underlying chemical principles, and offers insights into experimental design and execution.

Introduction: The Significance of this compound

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of numerous natural alkaloids and synthetic molecules with significant biological activity. The introduction of a reactive bromomethyl group at the 7-position of the isoquinoline scaffold creates a versatile building block. This functional group allows for facile nucleophilic substitution, enabling the covalent linkage of the isoquinoline moiety to a wide range of molecular scaffolds, a critical step in the synthesis of novel therapeutic agents, fluorescent probes, and materials with specific electronic properties.[1] The hydrobromide salt of this compound is noted for its enhanced reactivity, making it a valuable intermediate in these applications.[1]

This guide will explore two primary, field-proven synthetic pathways to this compound, starting from readily accessible precursors: 7-methylisoquinoline and (isoquinolin-7-yl)methanol. Each route will be discussed in detail, providing not only step-by-step protocols but also the scientific rationale behind the chosen reagents and conditions.

Synthetic Strategy I: Benzylic Bromination of 7-Methylisoquinoline

The most direct and widely employed method for the synthesis of this compound is the selective bromination of the methyl group of 7-methylisoquinoline. This transformation is a classic example of a free-radical halogenation at a benzylic position.

Conceptual Framework

Benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[2][3] This inherent reactivity allows for selective halogenation at this position under free-radical conditions. While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, which significantly enhances the selectivity of the reaction.[2][3] The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).

dot graph "Benzylic_Bromination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Mechanism of NBS-mediated benzylic bromination.

Synthesis of the Starting Material: 7-Methylisoquinoline

The precursor, 7-methylisoquinoline, can be synthesized via several established methods for constructing the isoquinoline core. The Pomeranz-Fritsch reaction is a powerful and versatile method for this purpose.[4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an appropriately substituted benzaldehyde (m-tolualdehyde) and an aminoacetaldehyde acetal.[5][6]

dot graph "Pomeranz_Fritsch_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for the Pomeranz-Fritsch synthesis of 7-methylisoquinoline.

Experimental Protocol: Bromination of 7-Methylisoquinoline

This protocol is a representative procedure for the benzylic bromination of 7-methylisoquinoline.

Materials:

-

7-Methylisoquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile[7]

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylisoquinoline (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Quenching: Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

NBS over Br₂: As previously mentioned, NBS is used to maintain a low concentration of bromine, thus preventing competing electrophilic aromatic substitution on the isoquinoline ring system.

-

Radical Initiator: Benzoyl peroxide or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, acetonitrile is a recommended alternative.[7]

-

Aqueous Work-up: The washing steps with sodium bicarbonate and sodium thiosulfate are crucial to neutralize any acidic byproducts (like HBr) and to quench any remaining bromine, respectively.

Synthetic Strategy II: From (Isoquinolin-7-yl)methanol

An alternative route to this compound involves the conversion of the corresponding alcohol, (isoquinolin-7-yl)methanol. This pathway is particularly useful if the alcohol is more readily available or is an intermediate in a longer synthetic sequence.

Conceptual Framework

This strategy is a two-step process: first, the synthesis of (isoquinolin-7-yl)methanol, and second, the conversion of the primary alcohol to an alkyl bromide. The latter is a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group. Reagents like phosphorus tribromide (PBr₃) are highly effective for this transformation.

Synthesis of the Starting Material: (Isoquinolin-7-yl)methanol

(Isoquinolin-7-yl)methanol can be prepared by the reduction of isoquinoline-7-carboxylic acid or its corresponding ester. Isoquinoline-7-carboxylic acid is commercially available or can be synthesized through various methods.[8] The reduction of the carboxylic acid to the primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).[9]

dot graph "Alcohol_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Synthesis of (isoquinolin-7-yl)methanol.

Experimental Protocol: Conversion of (Isoquinolin-7-yl)methanol to this compound

This protocol outlines a general procedure for the bromination of (isoquinolin-7-yl)methanol.

Materials:

-

(Isoquinolin-7-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (isoquinolin-7-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq, as it has three reactive bromides) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with diethyl ether or DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

PBr₃: Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.

-

Anhydrous Conditions: The reaction is sensitive to moisture, as PBr₃ reacts with water. Therefore, anhydrous solvents and an inert atmosphere are essential for good yields.

-

Low Temperature: The initial addition of PBr₃ is performed at 0 °C to control the exothermic reaction.

-

Aqueous Work-up with Ice: The reaction is quenched by pouring it onto ice to hydrolyze any excess PBr₃ and to control the heat generated during this process.

Product Characterization and Data

Proper characterization of the final product is crucial for confirming its identity and purity. The following table summarizes key analytical data for this compound.

| Property | Data | Source |

| Molecular Formula | C₁₀H₈BrN | [10] |

| Molecular Weight | 222.08 g/mol | [11] |

| Appearance | Brown solid (as HBr salt) | [1] |

| Storage | 2-8 °C | [11] |

| CAS Number | 158654-75-2 | [11] |

Note: Specific ¹H and ¹³C NMR data and a precise melting point for the free base are not consistently reported across publicly available literature and should be determined empirically for each synthesized batch.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The benzylic bromination of 7-methylisoquinoline using NBS is a direct and efficient method, predicated on the principles of free-radical chemistry. Alternatively, the conversion of (isoquinolin-7-yl)methanol to the desired bromide via nucleophilic substitution with PBr₃ offers a viable pathway, particularly when the alcohol is a readily available intermediate. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific context of the research or development program. Both methods, when executed with careful attention to the experimental protocols and underlying chemical principles outlined in this guide, provide reliable access to this important synthetic building block.

References

-

Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Retrieved January 14, 2026, from [Link]

-

Zeitler, K., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

-

Wikipedia. (2023, November 26). Pomeranz–Fritsch reaction. Retrieved January 14, 2026, from [Link]

-

Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). 7-bromo-2-methoxy-4-methylquinoline. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). Isoquinolines database. Retrieved January 14, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 6,7-dimethoxy-1[(3,4-dimethoxyphenyl)methyl]-4-isoquinoline methanol. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved January 14, 2026, from [Link]

- Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved January 14, 2026, from [Link].

-

CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Energy & Environmental Science. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved January 14, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 14, 2026, from [Link]

- Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984).

- Okuyama, T., & Jagan, C. (2012). Lewis Acid Catalyzed Benzylic Bromination. Beilstein Journal of Organic Chemistry, 8, 2056–2061.

- MDPI. (2023). Diastereoselective Synthesis of (–)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12257441, 7-Bromoisoquinoline. Retrieved January 14, 2026, from [Link].

- Brossi, A., et al. (1968). [Synthesis of isoquinoline. Synthesis of 7-hydroxy-6-methoxy-2methyl-(4-hydroxy-3,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-isoquinoline, an intermediate in the synthesis of homapomorphine alkaloids]. Helvetica Chimica Acta, 51(8), 1965-79.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Isoquinoline, 7-(bromomethyl)- (9CI) | 158654-75-2 [m.chemicalbook.com]

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 7-(Bromomethyl)isoquinoline: Structure, Synthesis, and Application

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group appended to the isoquinoline scaffold, renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven protocol for its synthesis via radical bromination, and a practical example of its application in nucleophilic substitution reactions. Authored for researchers and drug development professionals, this document synthesizes core chemical principles with practical, actionable methodologies to facilitate its effective use in the laboratory.

The isoquinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This structural motif is not merely a synthetic curiosity but a recurring theme in a vast array of natural products, most notably the isoquinoline alkaloids like papaverine and morphine.[1] In contemporary drug discovery, the isoquinoline framework is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[2] Consequently, derivatives of isoquinoline have been successfully developed into therapeutics for treating a broad spectrum of diseases, including cancer, neurological disorders, infections, and cardiovascular conditions.[3][4] The strategic functionalization of the isoquinoline ring is therefore a cornerstone of many medicinal chemistry programs.

This compound: A Key Synthetic Intermediate

Among the functionalized isoquinolines, this compound stands out for its synthetic utility. The introduction of a bromomethyl group at the C-7 position provides a highly reactive electrophilic site, ideal for forging new carbon-heteroatom or carbon-carbon bonds.

Chemical Structure and Nomenclature

The definitive chemical identity of this compound is established by its structure and systematic name.

-

IUPAC Name: this compound

-

Chemical Structure:

(Self-generated image, structure confirmed by search results) -

CAS Number: 158654-75-2

-

Molecular Formula: C₁₀H₈BrN

-

Molecular Weight: 222.08 g/mol

The compound is also frequently supplied and used as its hydrobromide salt, this compound hydrobromide (CAS Number: 1203372-02-4), which often exhibits enhanced stability and ease of handling.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrobromide salt is presented below. This data is critical for planning experimental conditions, such as solvent selection and purification strategies.

| Property | This compound (Free Base) | This compound HBr (Salt) | Reference(s) |

| CAS Number | 158654-75-2 | 1203372-02-4 | [5] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [5] |

| Molecular Weight | 222.08 | 302.99 | [5] |

| Appearance | - | Brown solid | [3] |

| Purity (Typical) | ≥95% (HPLC) | ≥95% (HPLC) | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | [6] |

Synthesis via Radical Bromination

The most direct and common laboratory-scale synthesis of this compound involves the free-radical bromination of its precursor, 7-methylisoquinoline. This method leverages the relative stability of the benzylic radical intermediate.

Mechanistic Rationale and Reagent Selection

The conversion of a benzylic methyl group to a bromomethyl group is a classic application of free-radical halogenation.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic addition reactions.

-

Radical Initiator: A radical initiator is required to start the chain reaction. Azobisisobutyronitrile (AIBN) is a common choice as it decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the halogenation cascade.

-

Solvent: The reaction is typically performed in an inert, non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, which can facilitate the radical chain process without reacting with the intermediates.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and yield optimization.

Materials:

-

7-Methylisoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 7-methylisoquinoline (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq) to the solution. Causality Note: A slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of AIBN is sufficient to sustain the radical chain reaction.

-

Initiation and Reflux: Place the flask in a preheated oil bath and reflux the mixture under a nitrogen atmosphere. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material (usually 2-4 hours).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the high reactivity of its benzylic bromide moiety. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles.

The Benzylic Bromide Moiety as an Electrophilic Handle

The C-Br bond is polarized, and the carbon atom is susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation intermediate also facilitates substitution reactions. This reactivity allows for the facile introduction of the isoquinoline motif into larger molecules, making it a valuable building block for creating libraries of compounds for biological screening.[3] Common applications include:

-

N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylisoquinolines.

-

O-Alkylation: Reaction with phenols or alcohols to form ethers.

-

S-Alkylation: Reaction with thiols to form thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new C-C bonds.

These reactions are foundational in the synthesis of pharmaceuticals, including potential anticancer agents and fluorescent probes for biological imaging.[3]

Detailed Experimental Protocol: N-Alkylation with Morpholine

This protocol provides a representative workflow for utilizing this compound in a typical nucleophilic substitution reaction.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq). Causality Note: K₂CO₃ acts as a non-nucleophilic base to scavenge the HBr byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the suspension at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

-

Workup - Filtration: Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the pure N-alkylated product, 7-(morpholin-4-ylmethyl)isoquinoline.

Caption: Workflow for a representative N-alkylation reaction.

Safety and Handling

As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with appropriate care. Based on data for structurally similar compounds like 7-bromoisoquinoline, the following hazards are anticipated:[7]

-

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed.

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[6]

Conclusion

This compound is a high-value, versatile reagent that serves as a gateway to a wide array of complex isoquinoline derivatives. Its utility is rooted in the targeted reactivity of the benzylic bromide, which enables reliable and efficient bond formation with a diverse set of nucleophiles. By understanding its properties and employing robust, mechanistically sound protocols for its synthesis and subsequent reactions, researchers can effectively leverage this building block to accelerate programs in drug discovery, chemical biology, and materials science.

References

-

MSDS of this compound hydrobromide. (n.d.). Retrieved from [Link]

-

This compound hydrobromide, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

- Safety Data Sheet. (2025, October 3). MedchemExpress.com.

- Safety Data Sheet. (2025, June 11). Cayman Chemical.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN102875465A - Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents.

- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.

- Isoquinoline. (n.d.). University of Babylon.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry.

- Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org.

- RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (1994). HETEROCYCLES.

- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). The Journal of Organic Chemistry.

- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2023). Chemical Reviews.

- Diastereoselective Synthesis of (–)

- Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. (2019). ChemRxiv.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. 1203372-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. capotchem.cn [capotchem.cn]

Spectroscopic Data for 7-(Bromomethyl)isoquinoline: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 7-(bromomethyl)isoquinoline (CAS No. 158654-75-2), a key intermediate in pharmaceutical and materials science research.[1] As a bifunctional molecule, featuring a nucleophilic isoquinoline core and an electrophilic bromomethyl group, its unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind spectral interpretation, and provides field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed by a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, leave no ambiguity as to the compound's identity, purity, and connectivity.

Below is the chemical structure with standardized numbering for the isoquinoline ring system, which will be used for all subsequent spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing definitive information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bromomethyl moiety.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for a complete assignment of the hydrogen framework.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). CDCl₃ is chosen for its excellent solubilizing power for isoquinoline derivatives and its relatively clean spectral window.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex couplings in the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° pulse to ensure quantitative signal intensity across the spectrum without saturating the signals.

-

Spectral Width: -1 to 11 ppm.

-

Relaxation Delay (d1): 2 seconds. This allows for nearly complete T1 relaxation of all protons, ensuring accurate integration.

-

Number of Scans: 16-32 scans, averaged to achieve an adequate signal-to-noise ratio.

-

The predicted chemical shifts are based on established data for the isoquinoline core and related substituted analogs.[3][4][5] The most diagnostic signal is the singlet for the -CH₂Br protons, expected to appear significantly downfield due to the electronegativity of the adjacent bromine atom.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~9.25 | s | - |

| H3 | ~8.55 | d | ~5.8 |

| H4 | ~7.65 | d | ~5.8 |

| H8 | ~7.95 | d | ~8.5 |

| H5 | ~7.85 | d | ~8.5 |

| H6 | ~7.70 | dd | ~8.5, ~1.5 |

| -CH₂Br | ~4.80 | s | - |

-

H1 (δ ~9.25, s): This proton is adjacent to the electronegative nitrogen atom and is situated in a deshielding zone, causing it to resonate at a very low field. Its singlet multiplicity confirms it has no adjacent protons.

-

H3 & H4 (δ ~8.55 & ~7.65, d): These protons on the pyridine ring form a simple AX spin system, appearing as doublets with a typical ortho coupling constant of ~5.8 Hz.

-

Aromatic Protons (H5, H6, H8): These protons on the benzene ring exhibit a more complex pattern. H8 is a doublet due to coupling with H7 (which is substituted). H5 appears as a doublet due to coupling with H6. H6 is expected to be a doublet of doublets, coupling to both H5 and H8 (meta-coupling).

-

-CH₂Br (δ ~4.80, s): This is a key signature peak. The two protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift around 4.80 ppm is characteristic of a methylene group attached to both an aromatic ring and a bromine atom.[6]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the total carbon count and the nature of the carbon skeleton (aliphatic vs. aromatic, quaternary vs. protonated).

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Mode: Proton-decoupled (broadband decoupling) to ensure each unique carbon appears as a singlet.

-

Spectral Width: 0 to 160 ppm.

-

Pulse Angle: 30° pulse to allow for faster acquisition.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed to observe quaternary carbons, which have longer relaxation times.

-

Predicted chemical shifts are based on data from the parent isoquinoline and known substituent chemical shift (SCS) effects for bromomethyl groups.[4][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152.5 |

| C3 | ~143.5 |

| C4 | ~120.5 |

| C4a | ~135.0 |

| C5 | ~128.0 |

| C6 | ~129.0 |

| C7 | ~137.0 |

| C8 | ~127.5 |

| C8a | ~127.0 |

| -CH₂Br | ~32.5 |

-

Aromatic Region (δ 120-153 ppm): The nine carbons of the isoquinoline ring system resonate in this typical range for sp² hybridized carbons. The exact shifts are influenced by their position relative to the nitrogen atom and the bromomethyl substituent. Carbons C1 and C3, being closest to the nitrogen, are typically the most deshielded in the pyridine portion of the ring system.

-

Aliphatic Region (δ ~32.5 ppm): The single sp³ hybridized carbon of the -CH₂Br group is found significantly upfield. This chemical shift is highly characteristic and provides unambiguous evidence for the presence of the bromomethyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), creating a unique "fingerprint" for the compound.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.[9]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-500 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the isoquinoline ring.[10] |

| 1620-1580 | Aromatic C=C & C=N Stretch | Medium-Strong | In-ring stretching vibrations of the isoquinoline core.[11] |

| 1450-1350 | Aromatic C=C & C=N Stretch | Medium-Strong | Additional characteristic ring stretching modes.[12] |

| ~1250 | -CH₂- Wag | Medium | Bending vibration of the methylene group, typical for benzyl halides.[10] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. |

| 690-515 | C-Br Stretch | Medium-Strong | Confirms the presence of the bromo- functionality.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the analyte and, through fragmentation analysis, structural details that corroborate the proposed connectivity.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

The molecular formula is C₁₀H₈BrN, with a nominal molecular weight of 221/223 g/mol .[13]

| m/z | Ion | Rationale |

| 221/223 | [M]⁺˙ | Molecular Ion Peak: The presence of a pair of peaks with ~1:1 intensity ratio, separated by 2 mass units, is the definitive signature of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[14] |

| 142 | [M-Br]⁺ | Loss of Bromine: This prominent peak results from the cleavage of the C-Br bond, losing a bromine radical to form the stable isoquinolin-7-ylmethyl cation. |

| 141 | [M-HBr]⁺˙ | Loss of HBr: A common fragmentation pathway for alkyl halides. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the [M-Br]⁺ ion, likely through loss of HCN from the pyridine ring. |

The fragmentation of this compound is initiated by the ionization of the molecule. The primary and most diagnostic fragmentation is the cleavage of the benzylic C-Br bond, which is relatively weak and leads to the formation of a resonance-stabilized cation at m/z 142.

Caption: Key fragmentation steps for this compound under EI-MS.

Conclusion

The collective spectroscopic data provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the specific 7-substitution pattern. Infrared spectroscopy confirms the presence of the key functional groups—the isoquinoline ring and the carbon-bromine bond. Finally, mass spectrometry verifies the elemental composition (C₁₀H₈BrN) through the accurate mass and isotopic pattern of the molecular ion and reveals a logical fragmentation pathway consistent with the proposed structure. This comprehensive analysis ensures the identity and quality of this important chemical building block for its intended applications in research and development.

References

-

Arctom Scientific. CAS NO. 158654-75-2 | Isoquinoline, 7-(bromomethyl)- (9CI) . Available at: [Link]

-

Doubtnut. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Available at: [Link]

-

ResearchGate. 1 H NMR spectra of compounds 7 and 7a . Available at: [Link]

-

MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines . Available at: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives . Available at: [Link]

-

University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups *. Available at: [Link]

-

PubChem, National Institutes of Health. Isoquinoline | C9H7N | CID 8405 . Available at: [Link]

-

LookChem. Best price/ this compound CAS NO.158654-75-2 . Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups . (2020). Available at: [Link]

-

National Institute of Standards and Technology. Isoquinoline - NIST WebBook . Available at: [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF . Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . Available at: [Link]

-

PubMed Central, National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . (2020). Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions . Available at: [Link]

-

PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . (2020). Available at: [Link]

-

ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy . Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results . Available at: [Link]

-

SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts . Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry . Available at: [Link]

-

ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift . Available at: [Link]

-

Scribd. Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (CM) Intensity Notes Alkanes Alkenes | PDF . Available at: [Link]

-

PubMed Central, National Institutes of Health. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations . Available at: [Link]

-

National Institute of Standards and Technology. Isoquinoline - NIST WebBook . Available at: [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar . Available at: [Link]

-

National Institute of Standards and Technology. Quinoline - NIST WebBook . Available at: [Link]

-

PubMed Central, National Institutes of Health. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks . Available at: [Link]

-

National Institutes of Health. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines . Available at: [Link]

-

MDPI. Conformational Structure, Infrared Spectra and Light-Induced Transformations of Thymol Isolated in Noble Gas Cryomatrices . (2022). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 4. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromoquinoline(4965-36-0) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. arctomsci.com [arctomsci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 7-(Bromomethyl)isoquinoline

An In-depth Technical Guide to the Solubility and Stability of 7-(Bromomethyl)isoquinoline

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its reactive bromomethyl group attached to a versatile isoquinoline scaffold.[1] Its efficacy as a synthetic intermediate is fundamentally dependent on its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive technical overview of these critical parameters. We delve into the theoretical and practical aspects of solubility, offering a detailed protocol for its determination. Furthermore, we explore the stability profile of this compound, outlining potential degradation pathways and presenting a systematic approach for forced degradation studies and the development of a stability-indicating analytical method. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to handle, store, and utilize this compound with confidence, ensuring the integrity and reproducibility of their experimental outcomes.

Introduction and Physicochemical Context

The isoquinoline moiety is a structural cornerstone in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[2] The introduction of a bromomethyl group at the 7-position transforms the isoquinoline core into a highly versatile electrophilic reagent, ideal for the alkylation of nucleophiles. This reactivity is the very reason for its utility in the synthesis of novel pharmaceutical agents, including anti-cancer drugs and fluorescent probes for biological imaging.[1]

However, the same reactivity that makes the C-Br bond in the benzylic-like position so useful also renders the molecule susceptible to degradation. An empirical understanding of its solubility and stability is therefore not merely a matter of procedural convenience but a prerequisite for its successful application. This guide addresses this need by providing a framework grounded in chemical principles and validated analytical methodologies.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | This compound | This compound HBr | Reference(s) |

| CAS Number | 158654-75-2 | 1203372-02-4 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [3][4] |

| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [3][4] |

| Appearance | Off-white to slight yellow solid | Brown solid | [1][6] |

| Purity (Typical) | ≥95% (HPLC) | ≥95% (HPLC) | [1] |

| Storage | Store in shaded, dry, cool conditions | 0-8 °C, under inert atmosphere | [1][5][6] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to the feasibility of formulation for biological screening.[7] Based on the principle of "like dissolves like," the aromatic, heterocyclic structure of this compound suggests a specific solubility pattern. The parent isoquinoline is known to be soluble in many common organic solvents but has low solubility in water.[8] The addition of the somewhat polar bromomethyl group is unlikely to significantly enhance aqueous solubility.

Predicted Solubility in Common Laboratory Solvents

Drawing parallels with structurally similar compounds like 3-(Bromomethyl)selenophene and the general properties of N-heterocycles, a qualitative solubility profile can be predicted.[9] This serves as a starting point for solvent selection in synthesis, purification, and analysis.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | High polarity effectively solvates the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A common solvent for reactions involving polar organics. |

| Dichloromethane (DCM) | Halogenated | Soluble | Moderate polarity is suitable for dissolving the compound. |

| Tetrahydrofuran (THF) | Polar Ether | Soluble | Effective at solvating a wide range of organic compounds. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Often used in reversed-phase HPLC, suggesting some solubility. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | Potential for hydrogen bonding is limited, may have lower solubility. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature may provide some solubility, but polarity is low. |

| Water | Highly Polar Protic | Insoluble | The predominantly organic and nonpolar character of the molecule will limit aqueous solubility.[8] |

| Hexanes / Heptane | Nonpolar Aliphatic | Insoluble | Lack of polarity makes it a poor solvent for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, quantitative measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] This protocol ensures that a saturated solution is achieved and accurately quantified.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to pellet the undissolved solid.[10]

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous/DMSO) into a clean vial. This step is critical to remove any remaining particulates.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method like HPLC-UV.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity and sensitivity.[10]

Protocol: HPLC-UV for Solubility Quantification

-

Instrumentation: An HPLC system equipped with a UV detector (or PDA detector for peak purity analysis).

-

Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is common. A typical starting point could be 60:40 ACN:Water.[12][13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of this compound to find the λmax.

-

Calibration: Prepare a series of standard solutions of known concentrations from a stock solution. Inject these standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.99.

Solubility Determination Workflow

The entire process, from preparation to calculation, follows a logical sequence to ensure data integrity.

Caption: Workflow for quantitative solubility determination.

Stability Profile: Reactivity and Degradation

The benzylic bromide functional group is inherently reactive and susceptible to nucleophilic substitution and elimination reactions. Understanding the conditions that promote degradation is crucial for defining appropriate storage conditions, selecting compatible solvents and reagents for reactions, and establishing a valid shelf-life for the compound.

Potential Degradation Pathways

-

Hydrolysis: In the presence of water or other protic solvents (like methanol), the bromomethyl group can undergo solvolysis (Sₙ1 or Sₙ2) to form the corresponding hydroxymethyl or methoxymethyl derivative. This is often accelerated by acidic or basic conditions.

-

Oxidation: While the isoquinoline ring is relatively stable, oxidative conditions (e.g., exposure to peroxides or atmospheric oxygen over long periods) could potentially lead to the formation of N-oxides or other degradation products.[14]

-

Photolysis: Many aromatic compounds are sensitive to light. Exposure to UV or high-intensity visible light can provide the energy to initiate radical-based degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and develop a stability-indicating analytical method.[15] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the parent compound from its degradants.

Methodology: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter period (base hydrolysis is often faster).[16]

-

Oxidation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

-

Thermal Degradation: Store the stock solution and solid material in an oven at a high temperature (e.g., 80 °C) for 24-48 hours.[15]

-

Photolytic Degradation: Expose the stock solution in a photostable container to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]

-

-

Sample Analysis: At various time points, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to the same target concentration and analyze using the HPLC method developed below. A control sample (unstressed) should be analyzed concurrently.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration due to degradation. The key is to achieve baseline separation between the parent peak and all degradation product peaks.

Protocol: Stability-Indicating HPLC Method Development

-

Initial Method: Start with the HPLC method used for solubility. Inject a mixture of the stressed samples (acid, base, peroxide, etc.).

-

Method Optimization: If co-elution of peaks is observed, optimize the separation. This typically involves:

-

Switching to Gradient Elution: A gradient method (e.g., starting with a higher water content and ramping up the acetonitrile concentration) provides more resolving power for complex mixtures. A broad gradient from 5% to 95% ACN is a good screening run.

-

Adjusting Mobile Phase pH: Modifying the pH can change the ionization state of the parent compound or degradants, altering their retention times.

-

Changing Column Chemistry: If a C18 column is insufficient, try a different stationary phase (e.g., Phenyl-Hexyl or Cyano).

-

-

Method Validation: Once separation is achieved, the method should be validated. A key component is assessing peak purity using a Photodiode Array (PDA) detector. The UV spectra across the parent peak in the stressed samples should be consistent, indicating that no degradant is co-eluting. Mass balance analysis (where the sum of the parent peak and all degradant peaks should approximate the initial concentration) further validates the method.

Stability Testing Workflow

Caption: Workflow for forced degradation and stability method development.

Recommendations for Handling and Storage

Based on the compound's chemical nature and stability profile, the following practices are essential to maintain its integrity:

-

Storage: The compound, particularly in its hydrobromide salt form, should be stored under refrigerated conditions (0-8 °C).[1][5] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

-

Handling: When weighing and handling, avoid exposure to humid environments. Use anhydrous solvents for reactions whenever possible to prevent hydrolysis.

-

Solution Preparation: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures (-20 °C) and protected from light. DMSO solutions are known to be susceptible to freezing and water absorption, so careful handling is required.

-

Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable, high-reactivity chemical intermediate. Its effective use is directly tied to a thorough understanding of its solubility and stability. This guide has established that the compound is likely soluble in polar aprotic solvents like DMSO and DMF and poorly soluble in water. A systematic approach using the shake-flask method coupled with HPLC-UV analysis provides a reliable means of quantitative solubility determination. The inherent reactivity of the bromomethyl group necessitates careful handling and storage under cold, dry, and inert conditions to prevent degradation, primarily through hydrolysis. The development of a stability-indicating HPLC method via forced degradation studies is paramount for monitoring the compound's purity over time and ensuring the validity of experimental results. By adhering to the principles and protocols outlined herein, researchers can confidently leverage the synthetic potential of this compound while ensuring data quality and reproducibility.

References

-

CP Lab Safety. (n.d.). This compound hydrobromide, min 95%, 1 gram. Retrieved from [Link]

-

Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 93(6), 1510-1523. (Simulated URL, as direct link to full text may vary: [Link])

-

Singh, B., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Husain, A., et al. (2015). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Retrieved from [Link]

-

Poupin, P., et al. (1998). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Best price/ this compound CAS NO.158654-75-2. Retrieved from [Link]

-

Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. Retrieved from [Link]

-

Patel, D. B., et al. (2023). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. Informatics Journals. Retrieved from [Link]

-

Kametani, T., & Fukumoto, K. (1973). The Isoquinoline Alkaloids. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline, 7-(bromomethyl)- (9CI) | 158654-75-2 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1203372-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 6. Best price/ this compound CAS NO.158654-75-2, CasNo.158654-75-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. bepls.com [bepls.com]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. informaticsjournals.co.in [informaticsjournals.co.in]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Researcher's Guide to 7-(Bromomethyl)isoquinoline: Sourcing, Specifications, and Handling

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

7-(Bromomethyl)isoquinoline and its salts are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of a wide range of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, necessitates a clear understanding of their commercial availability, quality attributes, and handling requirements.[1] This guide provides a comprehensive overview of the supplier landscape for this compound, details critical quality control parameters, and offers practical advice for its safe and effective use in a research and development setting.

Introduction: The Synthetic Utility of this compound